Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Overview
Description
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a chemical compound with the molecular formula C14H13NO3S. It has a molecular weight of 275.32 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several studies . For instance, a one-pot procedure has been reported for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an acetyl group and a phenyl group attached to the thiazole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.323 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Alzheimer's Disease Treatment
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and its derivatives have been explored for their potential in treating Alzheimer's disease. A study by Shi et al. (2017) synthesized novel 2-phenylthiazole derivatives, demonstrating their effectiveness in inhibiting cholinesterase. These compounds showed promising results in both acetylcholinesterase-inhibition and butyrylcholinesterase-inhibition, which are key targets in Alzheimer's disease treatment.
Synthesis and Structural Analysis
This compound has been a subject of research in the field of synthetic chemistry. Cheng et al. (2016) in their work “A Strecker approach to 2-substituted ethyl 5-aminothiazole-4-carboxylates” reported a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates. This method involves the synthesis of the target heterocycles in modest to good yields, illustrating the compound's versatility in chemical synthesis.
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been studied. Desai et al. (2019) in their paper “Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study” explored the structures of synthesized derivatives and their antimicrobial activities against various bacterial and fungal strains. The study highlights the potential of these compounds in developing new antimicrobial agents.
Antitubercular Agents
Research has also been conducted on the application of this compound derivatives as potential antitubercular agents. Abo-Ashour et al. (2018) in their study “Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents” synthesized hybrids of 2-amino-4-methylthiazole with 5-arylidene thiazolidinone moiety and evaluated them for antitubercular and antimicrobial activities, suggesting their utility in tuberculosis treatment.
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-3-18-14(17)11-12(9(2)16)19-13(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVIDSHPCONQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372560 | |
Record name | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57560-93-7 | |
Record name | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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